molecular formula C10H10ClNO2 B13457021 Methyl 3-amino-5-ethynylbenzoate hydrochloride

Methyl 3-amino-5-ethynylbenzoate hydrochloride

Cat. No.: B13457021
M. Wt: 211.64 g/mol
InChI Key: PYJAMPGRIGBHGY-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-ethynylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, an ethynyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-ethynylbenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is followed by a reduction step to convert the nitro group to an amino group, yielding methyl 3-aminobenzoate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems to enhance the efficiency of the Sonogashira coupling reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethynylbenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

Methyl 3-amino-5-ethynylbenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-ethynylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-ethynylbenzoate hydrochloride is unique due to the presence of both an amino group and an ethynyl group on the benzoate ester.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 3-amino-5-ethynylbenzoate;hydrochloride

InChI

InChI=1S/C10H9NO2.ClH/c1-3-7-4-8(10(12)13-2)6-9(11)5-7;/h1,4-6H,11H2,2H3;1H

InChI Key

PYJAMPGRIGBHGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#C)N.Cl

Origin of Product

United States

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